![molecular formula C8H7N3O2 B1318867 咪唑并[1,2-a]吡嗪-8-甲酸甲酯 CAS No. 850349-42-7](/img/structure/B1318867.png)

咪唑并[1,2-a]吡嗪-8-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

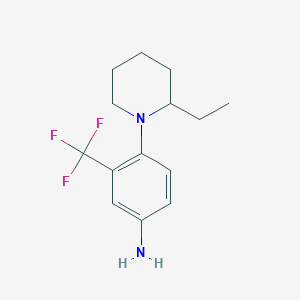

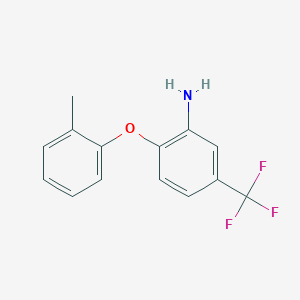

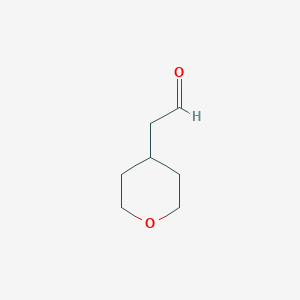

“Methyl imidazo[1,2-a]pyrazine-8-carboxylate” is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of imidazo[1,2-a]pyrazine, which acts as a versatile scaffold in organic synthesis and drug development .

Molecular Structure Analysis

The molecular structure of “Methyl imidazo[1,2-a]pyrazine-8-carboxylate” can be represented by the InChI code: 1S/C8H7N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl imidazo[1,2-a]pyrazine-8-carboxylate” are not detailed in the literature, imidazo[1,2-a]pyrazines are known to be versatile scaffolds in organic synthesis and drug development, indicating potential reactivity .Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyrazine-8-carboxylate” is a solid at room temperature . Its molecular weight is 177.16 .科学研究应用

Synthesis and Anti-inflammatory Activity

Methyl-substituted imidazo[1,2-a]pyrazines, including those bearing a carboxylic acid group on the imidazole ring, have been synthesized and studied for their anti-inflammatory, analgesic, and ulcerogenic activities. These compounds were evaluated in vivo and compared to indomethacin for their inhibitory action on cyclooxygenase activity (Rimoli et al., 1997).

Biological Applications and Synthesis Reactivity

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development. It has shown a range of biological activities, which are influenced by the pattern and position of substitution on the molecule. This has been compiled in a review article to aid future developments (Goel et al., 2015).

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation

A study reported the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst. This included the production of imidazo[1,2-a]pyrazine under similar conditions. The use of acetonitrile as a solvent and silver-catalyzed intramolecular aminooxygenation led to moderate to good yields of the desired compounds (Mohan et al., 2013).

Antimicrobial Activity of N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and evaluated for their antimicrobial activity. This study provides insights into the potential use of these compounds in combating microbial infections (Jyothi & Madhavi, 2019).

Hypoglycemic Activity in Diabetic Models

Alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been evaluated for their ability to lower blood glucose in diabetic mice models. These studies also explored the binding affinity of these compounds to various adrenergic receptors (Meurer et al., 1992).

Synthesis of Imidazo[1,2-a]pyrazine Derivatives with Diverse Properties

This research focuses on synthesizing various imidazo[1,2-a]pyrazine derivatives, demonstrating a range of biological activities, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties (Sablayrolles et al., 1984).

安全和危害

未来方向

属性

IUPAC Name |

methyl imidazo[1,2-a]pyrazine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKXAIFWQDIXBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN2C1=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590119 |

Source

|

| Record name | Methyl imidazo[1,2-a]pyrazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl imidazo[1,2-a]pyrazine-8-carboxylate | |

CAS RN |

850349-42-7 |

Source

|

| Record name | Methyl imidazo[1,2-a]pyrazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)